molecular formula C17H24N4O2S B12119192 N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide

Cat. No.: B12119192
M. Wt: 348.5 g/mol
InChI Key: ABOASTFMTDNBOF-UHFFFAOYSA-N
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Description

N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide is a complex organic compound featuring a triazoloazepine ring fused to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazoloazepine ring, followed by the introduction of the benzene sulfonamide group. Common reagents used in these reactions include diethylamine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N,N-diethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H24N4O2S/c1-3-20(4-2)24(22,23)15-10-8-9-14(13-15)17-19-18-16-11-6-5-7-12-21(16)17/h8-10,13H,3-7,11-12H2,1-2H3

InChI Key

ABOASTFMTDNBOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C3N2CCCCC3

Origin of Product

United States

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